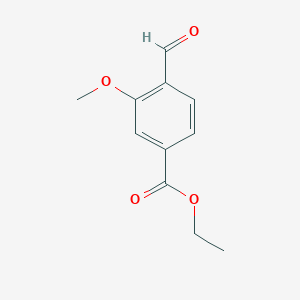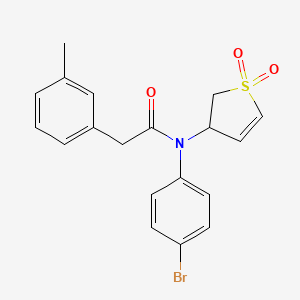
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid
描述
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11Cl2NO3. This compound is characterized by the presence of an amino group, two chlorine atoms, and a phenoxy group attached to a phenylacetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-amino-2,3-dichlorophenol and 2-bromophenylacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 6-amino-2,3-dichlorophenol is reacted with 2-bromophenylacetic acid under reflux conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including:
Bulk Custom Synthesis: Large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures, including NMR, HPLC, and LC-MS, to verify the compound’s purity and structure.
化学反应分析
Types of Reactions
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenylacetic acids.
科学研究应用
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation and microbial activity.
相似化合物的比较
Similar Compounds
- 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)methanol
- 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetaldehyde
- 2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetonitrile
Uniqueness
2-(2-(6-Amino-2,3-dichlorophenoxy)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-[2-(6-amino-2,3-dichlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-9-5-6-10(17)14(13(9)16)20-11-4-2-1-3-8(11)7-12(18)19/h1-6H,7,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLXRKVARWONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=CC(=C2Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide](/img/structure/B3290103.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide](/img/structure/B3290122.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole](/img/structure/B3290128.png)
![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3290139.png)

![N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3290157.png)
![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)


![5-[(4-fluorophenyl)methyl]-1H-pyridin-2-one](/img/structure/B3290187.png)


